Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of significant interest in organic chemistry. It features a pyrrole ring substituted with a tert-butyl ester group and a boronate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic acid or boronate ester under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed cross-coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the coupling partner used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its unique chemical properties enable the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with a halide under palladium catalysis to form a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Uniqueness
What sets tert-butyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate apart from similar compounds is its specific substitution pattern on the pyrrole ring, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures.
Properties
Molecular Formula |
C16H26BNO4 |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H26BNO4/c1-11-9-10-12(18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3 |
InChI Key |
ZFJHNUZJQJNPQB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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